Bemoradan

PDE3 Inhibition Cardiotonic Agents Congestive Heart Failure

Bemoradan (CAS 123169-88-0; also known as RWJ-22867) is a synthetic small molecule belonging to the class of phosphodiesterase 3 (PDE3) inhibitors. It functions as a cardiotonic agent, producing positive inotropic effects and peripheral vasodilation through inhibition of the rolipram-insensitive cyclic AMP phosphodiesterase (RIPDE) subtype in cardiac muscle.

Molecular Formula C13H13N3O3
Molecular Weight 259.26 g/mol
CAS No. 123169-88-0
Cat. No. B046764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBemoradan
CAS123169-88-0
Synonyms6-(3,4-dihydo-3-oxo-1,4(2H)-benzoxazin-7-yl)-2,3,4,5-tetrahydro-5-methylpyridazin-3-one
bemoradan
Molecular FormulaC13H13N3O3
Molecular Weight259.26 g/mol
Structural Identifiers
SMILESCC1CC(=O)NN=C1C2=CC3=C(C=C2)NC(=O)CO3
InChIInChI=1S/C13H13N3O3/c1-7-4-11(17)15-16-13(7)8-2-3-9-10(5-8)19-6-12(18)14-9/h2-3,5,7H,4,6H2,1H3,(H,14,18)(H,15,17)
InChIKeyXZPGINPFWXLYNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bemoradan (CAS 123169-88-0): A Long-Acting PDE3 Inhibitor for Congestive Heart Failure Research


Bemoradan (CAS 123169-88-0; also known as RWJ-22867) is a synthetic small molecule belonging to the class of phosphodiesterase 3 (PDE3) inhibitors. It functions as a cardiotonic agent, producing positive inotropic effects and peripheral vasodilation through inhibition of the rolipram-insensitive cyclic AMP phosphodiesterase (RIPDE) subtype in cardiac muscle [1][2]. Bemoradan is characterized by an extended duration of action (8–24 hours post oral administration in preclinical models) and favorable oral bioavailability, making it a compound of interest for research into congestive heart failure therapies [3].

Why Generic PDE3 Inhibitor Substitution Fails in Cardiovascular Research: Bemoradan's Distinct Profile


Although all PDE3 inhibitors share a common mechanism of action, significant differences in enzyme inhibition potency (Ki), pharmacokinetic half-life, and duration of inotropic effect render generic substitution unreliable in experimental settings [1]. Bemoradan exhibits a markedly longer elimination half-life and a substantially more extended duration of positive inotropy compared to widely used alternatives like milrinone [2]. Furthermore, within the class of cardiotonic PDE3 inhibitors, bemoradan demonstrates superior binding affinity for the RIPDE subtype relative to structural analogs such as pimobendan, indolidan, and imazodan [3]. These quantitative distinctions in pharmacodynamics and pharmacokinetics necessitate the specific procurement of bemoradan for studies where sustained hemodynamic effects or high target engagement are critical endpoints.

Bemoradan Differentiation Evidence: Quantitative Comparison Against PDE3 Inhibitor Analogs and Alternatives


Bemoradan Exhibits Superior PDE3 Inhibitory Potency Compared to Pimobendan, Indolidan, and Imazodan

Bemoradan demonstrates significantly higher affinity for the rolipram-insensitive cyclic AMP phosphodiesterase (RIPDE) subtype in canine cardiac muscle, a primary target for cardiotonic action. In a direct comparative study, the competitive inhibition constant (Ki) of bemoradan was 0.023 µM, representing a 3.9-fold increase in potency over pimobendan (Ki = 0.09 µM), a 2.8-fold increase over indolidan (Ki = 0.065 µM), and a 26-fold increase over imazodan (Ki = 0.60 µM) [1].

PDE3 Inhibition Cardiotonic Agents Congestive Heart Failure

Bemoradan Provides Extended Inotropic Duration of 8-24 Hours, Surpassing Milrinone's 3-6 Hour Action

The duration of positive inotropic activity is a critical parameter for compounds intended for long-term hemodynamic support. Bemoradan maintains significant positive inotropy for 8 to 24 hours following a single oral dose of 100 µg/kg in anesthetized dog models [1]. In contrast, milrinone, a widely utilized PDE3 inhibitor, exhibits a duration of hemodynamic effects of only 3 to 6 hours after intravenous administration [2].

Inotropic Duration Pharmacodynamics Cardiotonic Activity

Bemoradan Demonstrates Prolonged Elimination Half-Life Across Species Relative to Milrinone

Bemoradan exhibits a substantially longer terminal elimination half-life compared to milrinone, a property that directly contributes to its extended pharmacodynamic duration. In female beagle dogs, the plasma terminal half-life of total radioactivity following [14C]-bemoradan administration was 7.5 ± 1.3 hours [1]. Milrinone, conversely, has a reported elimination half-life of approximately 2.3 hours in adult heart failure patients [2].

Pharmacokinetics Half-life Drug Metabolism

Bemoradan Outperforms Its Sulfur Analog 4a Upon Intraduodenal Administration in Preclinical Cardiotonic Models

Structure-activity relationship (SAR) studies of bemoradan analogues reveal that the oxygen heteroatom in the benzoxazine ring is crucial for maintaining in vivo efficacy. While substitution of this oxygen with sulfur (yielding compound 4a) produced a more potent enzyme inhibitor in vitro, intraduodenal administration of bemoradan resulted in a superior cardiotonic response in vivo compared to 4a [1]. This divergence between in vitro and in vivo activity underscores the critical importance of the native oxygen-containing heterocycle for bemoradan's pharmacological profile.

Structure-Activity Relationship Heteroatom Analogues In Vivo Cardiotonic Activity

Bemoradan: Validated Research and Industrial Application Scenarios Based on Quantitative Evidence


Chronic Congestive Heart Failure Models Requiring Sustained Hemodynamic Support

Bemoradan's extended inotropic duration of 8–24 hours [1] and long elimination half-life of 7.5 hours in dogs [2] make it uniquely suited for chronic heart failure studies where maintaining stable hemodynamic conditions over extended periods is essential. This profile reduces the need for continuous infusion or frequent redosing, minimizing animal stress and experimental variability.

Structure-Activity Relationship (SAR) Studies of PDE3 Inhibitor Scaffolds

The documented superiority of bemoradan over its sulfur analogue 4a in vivo, despite the latter's greater in vitro potency [3], highlights its utility as a benchmark compound in SAR campaigns. Researchers can use bemoradan to probe the translation of in vitro enzyme inhibition to in vivo cardiotonic efficacy, particularly when investigating heteroatom substitutions in the benzoxazine core.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling of Long-Acting Inodilators

Bemoradan's linear pharmacokinetics, high oral bioavailability, and long elimination half-life across species [4][2] provide a robust dataset for developing and validating PK/PD models. Its well-characterized metabolic profile [2] also makes it an excellent candidate for in vitro drug-drug interaction studies and metabolite identification assays.

Comparative Pharmacology Studies of PDE3 Inhibitor Potency and Selectivity

The direct comparative Ki data for bemoradan versus pimobendan, indolidan, and imazodan [5] position bemoradan as a high-affinity reference standard for calibrating PDE3 inhibition assays. Its selectivity for the RIPDE subtype over PDE Type I and II [5] also allows for the discrimination of PDE3-specific effects from broader phosphodiesterase inhibition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bemoradan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.